3-Bromo-2-chloro-6-iodopyridine
Description
Significance of Polysubstituted Pyridine (B92270) Scaffolds in Advanced Synthesis
Polysubstituted pyridine scaffolds are of immense importance in medicinal chemistry and materials science. The pyridine ring is a key structural motif found in numerous pharmaceuticals and biologically active compounds. The ability to introduce multiple and varied substituents onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its biological activity and physical characteristics. The strategic placement of different functional groups on the pyridine ring can lead to the development of new drugs with improved efficacy and reduced side effects.
Overview of Vicinal Trihalogenated Pyridines
Vicinal trihalogenated pyridines are a specialized subclass of halogenated pyridines where three halogen atoms are positioned on adjacent carbon atoms of the pyridine ring. This arrangement of halogens creates a unique electronic environment and offers distinct reactivity patterns. The differential reactivity of the various carbon-halogen bonds (e.g., C-I vs. C-Br vs. C-Cl) allows for selective functionalization through a variety of cross-coupling reactions. This selectivity is a powerful tool for synthetic chemists, enabling the sequential and controlled introduction of different molecular fragments to build complex molecular architectures.
Contextualizing 3-Bromo-2-chloro-6-iodopyridine within Halopyridine Chemistry
This compound is a prime example of a vicinal trihalogenated pyridine that holds significant promise as a synthetic intermediate. Its structure, featuring three different halogen atoms at the 2, 3, and 6 positions, provides a platform for highly selective and sequential functionalization. The distinct reactivity of the iodo, bromo, and chloro substituents allows for a programmed approach to synthesis, where each halogen can be targeted by specific cross-coupling reactions. For instance, the carbon-iodine bond is typically the most reactive in palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, and then the carbon-chlorine bond. This reactivity difference enables chemists to introduce a desired substituent at the 6-position, followed by another at the 3-position, and potentially a third at the 2-position, all in a controlled manner. This strategic approach is highly valuable in the construction of complex, polysubstituted pyridine derivatives for various applications in drug discovery and materials science.
Chemical and Physical Properties
The specific properties of this compound are crucial for its application in synthesis. While some experimental data may be limited, computational predictions provide valuable insights into its characteristics.
| Property | Value | Source |
| Molecular Formula | C5H2BrClIN | chemicalbook.comscielo.br |
| Molecular Weight | 318.34 g/mol | chemicalbook.comscielo.br |
| CAS Number | 1260666-58-7 | chemicalbook.comscielo.brbldpharm.com |
| Predicted XLogP3 | 3.2 | |
| Predicted Boiling Point | 293.6±35.0 °C (at 760 mmHg) | |
| Predicted Density | 2.5±0.1 g/cm³ | |
| Predicted Refractive Index | 1.686 |
Synthesis and Reactivity
The synthesis of polysubstituted pyridines often involves multi-step sequences. While a direct, publicly available synthesis for this compound is not detailed in the search results, a patent for a related compound, 3-bromo-6-chloropyridyl-2-formic acid, provides a potential starting point. This synthesis begins with 3-bromo-6-chloropyridine, which is then oxidized and subsequently cyanated and hydrolyzed to yield the final product google.com. This suggests that a similar strategy, perhaps involving a halogenation step, could be employed to produce this compound.
The true synthetic utility of this compound lies in its reactivity in cross-coupling reactions. The differential reactivity of the C-I, C-Br, and C-Cl bonds is the key to its strategic application. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful methods for forming new carbon-carbon bonds. In the context of this compound, one could envision a sequence of these reactions to build a complex molecule. For example, a Sonogashira coupling could be used to introduce an alkyne at the highly reactive 6-position (iodine), followed by a Suzuki coupling to add an aryl group at the 3-position (bromine). The less reactive chlorine at the 2-position might then be subjected to a different type of coupling or nucleophilic substitution under more forcing conditions. This stepwise functionalization is a testament to the versatility of such polysubstituted pyridine building blocks.
Spectroscopic Analysis
The characterization of this compound would rely on standard spectroscopic techniques. While specific spectra for this compound are not available in the provided search results, general principles of spectroscopic analysis for substituted pyridines can be applied.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants of these signals would be influenced by the presence of the three different halogen substituents.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display five signals for the five carbon atoms of the pyridine ring. The chemical shifts of these carbons would be significantly affected by the attached halogens, with the carbons bearing halogens showing characteristic shifts.
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be complex and characteristic, due to the presence of bromine and chlorine, both of which have multiple naturally occurring isotopes.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H, C=N, and C=C stretching vibrations of the pyridine ring. The C-X (X = Cl, Br, I) stretching vibrations would appear in the fingerprint region of the spectrum.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H2BrClIN |
|---|---|
Molecular Weight |
318.34 g/mol |
IUPAC Name |
3-bromo-2-chloro-6-iodopyridine |
InChI |
InChI=1S/C5H2BrClIN/c6-3-1-2-4(8)9-5(3)7/h1-2H |
InChI Key |
HYVSDDATRPKVMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)Cl)I |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 2 Chloro 6 Iodopyridine
Direct Synthetic Routes and Reaction Pathways
The direct synthesis of 3-Bromo-2-chloro-6-iodopyridine presents a significant regiochemical challenge due to the need to control the precise placement of three different halogen atoms on the pyridine (B92270) ring.
Multi-step Synthesis from Precursors
A plausible and common approach to synthesizing polysubstituted pyridines like this compound is through a multi-step sequence starting from a simpler, commercially available pyridine derivative. A logical precursor for this target molecule is 3-Bromo-2-chloropyridine . chemicalbook.comsigmaaldrich.com This intermediate is available from chemical suppliers and can be synthesized from 3-amino-2-chloropyridine. chemicalbook.com
The synthetic strategy would then involve the selective iodination of 3-Bromo-2-chloropyridine at the C-6 position. The electron-donating effect of the amino group in the precursor, 3-amino-2-chloropyridine, directs the initial bromination to the C-3 position. Once 3-Bromo-2-chloropyridine is obtained, the subsequent iodination step is crucial.
The iodination of halogenated pyridines can be achieved using various iodinating agents. A common method involves the use of N-iodosuccinimide (NIS) in the presence of a strong acid or a metal catalyst. The reaction conditions, including solvent and temperature, would need to be carefully optimized to favor iodination at the C-6 position, which is activated by the ring nitrogen and influenced by the existing halogen substituents.
| Starting Material | Reagent | Product | Reference |
| 3-Amino-2-chloropyridine | Brominating Agent | 3-Bromo-2-chloropyridine | chemicalbook.com |
| 3-Bromo-2-chloropyridine | Iodinating Agent (e.g., NIS) | This compound | - |
A representative, though not explicitly documented, multi-step synthesis.
Regioselective Halogenation Strategies
Achieving the desired substitution pattern on the pyridine ring necessitates a deep understanding of regioselective halogenation strategies. The electronic properties of the pyridine ring, which is inherently electron-deficient, and the directing effects of existing substituents play a pivotal role. For the synthesis of this compound, the sequential introduction of halogens must be carefully orchestrated.
Starting with a pyridine ring, the introduction of a chlorine atom at the C-2 position can be achieved through various methods, including the reaction of pyridine-N-oxide with phosphoryl chloride. chempanda.com Subsequent bromination at the C-3 position would then be influenced by the deactivating, meta-directing nature of the chloro substituent. Finally, iodination at the C-6 position would be the last step. The regioselectivity of these steps is critical and often requires specific reagents and conditions to avoid the formation of isomeric byproducts.
Indirect Synthetic Approaches and Precursor Functionalization
Indirect methods offer alternative and sometimes more controlled pathways to complex molecules like this compound. These approaches often involve the strategic functionalization of a pre-existing halogenated pyridine.
Application of Halogen Dance Reactions
The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring under the influence of a strong base. acs.org This methodology can be a powerful tool for accessing substitution patterns that are difficult to obtain through direct halogenation.
For instance, a dihalopyridine could be subjected to a halogen dance reaction to reposition a halogen, followed by the introduction of the third halogen. A study on the synthesis of other polysubstituted pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has demonstrated the utility of halogen dance reactions in creating highly functionalized pyridine cores. acs.org While a direct application to this compound is not explicitly reported, the principle remains a viable synthetic strategy. The reaction typically involves a strong lithium base, such as lithium diisopropylamide (LDA), at low temperatures.
| Substrate Type | Key Transformation | Potential Application | Reference |
| Dihalopyridine | Base-induced halogen migration | Accessing alternative substitution patterns | acs.org |
General principle of halogen dance reactions applicable to pyridine systems.
Directed Ortho Metalation (DoM) and Subsequent Halogenation
Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with an electrophile, such as a halogen source.
In the context of synthesizing this compound, one could envision a scenario where a suitably substituted pyridine, bearing a directing group, undergoes DoM. For example, starting with a 2-chloropyridine (B119429) derivative with a directing group at a position that would guide metalation to the C-3 position for subsequent bromination, or to the C-6 position for iodination. The chloro group itself can act as a weak directing group.
C-H Activation and Functionalization Approaches
Direct C-H activation has emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules. This approach avoids the need for pre-functionalized starting materials and can directly introduce halogens onto the pyridine ring. While general methods for C-H halogenation of pyridines are known, their application to the specific synthesis of this compound would require high regioselectivity.
Transition-metal catalysis, often employing palladium, rhodium, or iridium complexes, is a common feature of C-H activation methodologies. The catalyst, in conjunction with a directing group, can facilitate the selective cleavage of a specific C-H bond and its subsequent conversion to a C-halogen bond. The development of a C-H activation-based synthesis of this compound would represent a significant advancement in synthetic efficiency.
Catalytic Systems in Pyridine Halogenation
Traditional methods for pyridine halogenation, such as electrophilic aromatic substitution (EAS), are often limited by the electron-deficient nature of the pyridine ring, which necessitates harsh reaction conditions and frequently yields mixtures of regioisomers. nsf.govnih.govchemrxiv.org To overcome these limitations, modern synthetic strategies have increasingly turned to catalytic systems that offer greater control over regioselectivity and functional group tolerance. These can be broadly categorized into transition metal-catalyzed and organocatalytic approaches.
Transition Metal-Catalyzed Halogenation
Transition metal catalysis provides powerful tools for the direct C–H functionalization of pyridines. These methods often rely on a directing group to guide the metal catalyst to a specific C–H bond, enabling highly regioselective halogenation.
Palladium-Catalyzed Halogenation: Palladium catalysts are widely used for the ortho-halogenation of pyridine derivatives. thieme-connect.com These reactions typically employ a directing group on the pyridine ring, such as a 2-aryl or N-oxide group, to form a cyclometalated intermediate. This intermediate then reacts with a halogen source, like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), to install the halogen atom selectively. thieme-connect.comnih.gov For instance, 2-arylpyridines can be monoselectively chlorinated at the ortho-position of the aryl group using palladium(II) acetate (B1210297) as a catalyst in the presence of an acid chloride as the chlorine source. thieme-connect.com Similarly, bipyridine N-oxides undergo palladium-catalyzed chlorination or bromination at the 3-position, directed by the pyridine nitrogen. nih.gov
Iridium-Catalyzed Borylation/Halogenation: A powerful, indirect strategy for pyridine halogenation involves iridium-catalyzed C–H borylation. organic-chemistry.orgberkeley.edu This two-step, one-pot sequence first uses an iridium catalyst, such as [Ir(COD)(OMe)]₂, with a bipyridine ligand to regioselectively install a boronic ester group onto the pyridine ring. organic-chemistry.org The regioselectivity is often governed by steric factors, providing access to products that are difficult to obtain through other means, particularly meta-substituted pyridines. organic-chemistry.orgberkeley.edu The resulting pyridylboronic ester is then subjected to copper-mediated halogenation using reagents like copper(II) bromide or chloride to yield the corresponding halopyridine. organic-chemistry.orgberkeley.edu This methodology tolerates a wide array of functional groups and has been successfully applied to the synthesis of 5-halopyridines from 3-substituted pyridines. berkeley.eduacs.org
Rhodium-Catalyzed Reactions: Rhodium catalysts are well-known for the hydrogenation and hydroboration of pyridines. rsc.orgrsc.orgnih.gov While direct C–H halogenation using rhodium is less common, these catalysts can activate the pyridine ring. For example, rhodium-catalyzed hydroboration selectively produces N-boryl-1,2-dihydropyridines, which are activated intermediates. nih.gov In some cases, rhodium catalysts have been observed to cause dehalogenation of halopyridines during hydrogenation reactions, indicating a strong interaction between the metal center and the carbon-halogen bond. rsc.org
| Catalyst System | Pyridine Substrate Type | Halogen Source | Selectivity | Key Findings |
| Pd(OAc)₂ | 2-Arylpyridines | Acid Chlorides | ortho- to pyridine | First example of using acid chlorides as a safe halogen source in Pd-catalyzed C-H chlorination. thieme-connect.com |
| Pd(OAc)₂ | Bipyridine N-Oxides | NCS, NBS | 3-position | Pyridine ring directs halogenation; N-oxide can be subsequently removed. nih.gov |
| [Ir(COD)(OMe)]₂ / dtbbpy | Substituted Pyridines | B₂pin₂, then CuX₂ (X=Br, Cl) | meta- to substituents | A two-step, one-pot borylation/halogenation sequence allows access to meta-haloarenes. organic-chemistry.orgberkeley.edu |
| [Rh(cod)Cl]₂ / PPh₃ | Pyridine | Pinacolborane (HBpin) | 1,2-dihydro- then C3/C4 | Catalyzes a double hydroboration, creating functionalized tetrahydropyridines. rsc.org |
Organocatalytic Approaches to Halopyridines
Organocatalysis presents an attractive alternative to transition metal-based systems, avoiding the use of often expensive and toxic heavy metals. Recent advancements have led to novel strategies for pyridine halogenation under mild conditions.
Photochemical Organocatalysis: A photochemical approach using a dithiophosphoric acid catalyst has been developed for the functionalization of pyridines. acs.org This catalyst performs three roles: it acts as a Brønsted acid to protonate the pyridine, as a single electron transfer (SET) reductant to form a pyridinyl radical, and as a hydrogen atom abstractor. acs.orgnih.gov The resulting pyridinyl radical can then couple with other radical species. While this method has been primarily demonstrated for allylation, it has been applied to halogenated pyridine derivatives, showcasing its potential for constructing complex molecules. acs.orgnih.gov
Halogenation via Zincke Imine Intermediates: A highly effective and regioselective method for the 3-halogenation of pyridines proceeds through a ring-opening, halogenation, and ring-closing sequence. nsf.govnih.govchemrxiv.org This "one-pot" protocol is not strictly catalytic but represents a powerful organocatalytic strategy. The pyridine is first activated with an agent like triflic anhydride (B1165640) (Tf₂O) and then reacted with an amine (e.g., dibenzylamine) to form an acyclic, electron-rich "Zincke imine" intermediate. nsf.govnih.gov This temporary transformation of the aromatic pyridine into a polarized alkene allows for facile and highly regioselective electrophilic halogenation at the 3-position using common N-halosuccinimides (NCS, NBS, or NIS) under mild conditions. nsf.govchemrxiv.orgalfa-chemistry.com The halogenated intermediate then undergoes ring-closure upon heating with ammonium (B1175870) acetate to regenerate the aromatic pyridine ring, now bearing a halogen at the 3-position. nsf.govalfa-chemistry.com This method is notable for its broad substrate scope and high regioselectivity for the otherwise difficult-to-access 3-position. chemrxiv.orgchemrxiv.org
| Method | Activating Agent / Catalyst | Halogen Source | Selectivity | Key Mechanism |
| Photochemical Catalysis | Dithiophosphoric Acid | N/A (Substrate) | C4 or C6 | Photochemical generation of pyridinyl radicals via SET from catalyst. acs.orgnih.gov |
| Zincke Imine Strategy | Tf₂O, Dibenzylamine | NCS, NBS, NIS | 3-position | Temporary dearomatization to a reactive acyclic imine intermediate. nsf.govnih.govchemrxiv.org |
Reactivity Profiles and Transformation Pathways of 3 Bromo 2 Chloro 6 Iodopyridine
Electrophilic Aromatic Substitution (EAS) Reactivity
Electrophilic aromatic substitution on the pyridine (B92270) ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. The presence of three additional electron-withdrawing halogen atoms in 3-bromo-2-chloro-6-iodopyridine further deactivates the aromatic system, making EAS reactions particularly challenging under standard conditions.
In the event of an EAS reaction, the regioselectivity would be governed by the combined directing effects of the nitrogen atom and the halogen substituents. The pyridine nitrogen strongly directs electrophiles to the meta-position (C3 and C5). However, in this compound, the C3 position is already substituted. The sole remaining hydrogen atom is at the C5 position. The halogens themselves are deactivating but ortho-, para-directing.
Considering the positions relative to the nitrogen and existing halogens:
C5-H: This position is meta to the nitrogen, meta to the C3-bromine, para to the C2-chlorine, and ortho to the C6-iodine.
Given the powerful deactivating effect of the pyridine nitrogen and the three halogens, forcing conditions would be necessary to achieve any substitution. The C5 position is the only electronically and sterically accessible site for a potential, albeit difficult, electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Reactivity
Halogenated pyridines are highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when the halogens are located at positions activated by the ring nitrogen (C2, C4, and C6). libretexts.orglibretexts.org In these positions, the electronegative nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org
The compound this compound presents a case of competitive reactivity between the halogens at the C2, C3, and C6 positions.
Positional Activation: The chlorine at C2 and the iodine at C6 are in ortho positions relative to the ring nitrogen, making them significantly more activated towards nucleophilic attack than the bromine at C3, which is in a meta-like position. youtube.com
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. This step is facilitated by a more polarized carbon-halogen bond, which favors more electronegative halogens (F > Cl > Br > I). youtube.com However, the stability of the leaving group and the C-X bond strength also play a role, especially if the first step is reversible.
For this compound, the competition is primarily between the C2-chloro and C6-iodo groups. The C3-bromo group is expected to be largely unreactive in SNAr. The precise outcome can depend heavily on the reaction conditions and the nature of the nucleophile. Research on analogous 2-bromo-6-chloropyridine (B1266251) systems has shown that nucleophilic substitutions can be unselective, often yielding mixtures of products where both halogens are substituted. rsc.orgrsc.orgnih.gov This suggests that the electronic activation at both the C2 and C6 positions is significant, leading to a lack of clear chemoselectivity.
| Position | Halogen | Activation by Nitrogen | Predicted Reactivity | Notes |
|---|---|---|---|---|
| C6 | Iodine | High (ortho) | High | Activated position, but iodine is less electronegative than chlorine. |
| C2 | Chlorine | High (ortho) | High | Activated position and chlorine is more electronegative than iodine. |
| C3 | Bromine | Low (meta) | Low | Position is not electronically favored for SNAr. |
A wide array of nucleophiles can be employed in the SNAr reactions of activated halopyridines. These include:
Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and hydroxides can displace halogens to form ethers and pyridinols, respectively.
Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are commonly used to introduce amino functionalities. youtube.com
Sulfur Nucleophiles: Thiolates can be used to form thioethers.
The choice of nucleophile can influence the reaction's selectivity and outcome. Hard nucleophiles may favor reaction at the site with the more electronegative halogen (C2-Cl), while softer nucleophiles might show a preference for the more polarizable halogen (C6-I). However, as noted, mixtures are a common outcome in similarly disubstituted pyridines. rsc.orgrsc.org
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and polyhalogenated pyridines are excellent substrates for these transformations. The differential reactivity of the various carbon-halogen bonds allows for stepwise and selective functionalization.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is one of the most widely used cross-coupling reactions. libretexts.orgnih.gov The key to its application with polyhalogenated substrates is the predictable chemoselectivity. The rate of the initial oxidative addition step of the palladium catalyst to the carbon-halogen bond is highly dependent on the halogen's identity. The established order of reactivity is:
I > Br > Cl > F
This trend is based on the carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl). For this compound, this predictable reactivity allows for selective functionalization in a stepwise manner.
First Coupling (at C6): The C6-iodo bond is the most reactive site. Under carefully controlled conditions (e.g., using one equivalent of boronic acid), the Suzuki-Miyaura coupling will occur exclusively at this position, leaving the bromo and chloro groups intact. nih.gov
Second Coupling (at C3): The resulting 6-aryl-3-bromo-2-chloropyridine can then undergo a second Suzuki-Miyaura coupling at the C3-bromo position, which is more reactive than the remaining C2-chloro bond.
Third Coupling (at C2): Finally, the C2-chloro position can be functionalized under more forcing conditions if desired.
This hierarchical reactivity makes this compound a valuable intermediate for constructing highly decorated pyridine scaffolds. Research on related bromo-chloro-iodopyridines confirms that Pd-catalyzed cross-coupling reactions can proceed chemoselectively. rsc.orgrsc.org
| Reaction Step | Reactive Site | Typical Reagents | Typical Conditions | Product |
|---|---|---|---|---|
| 1 | C6-I | ArB(OH)₂, 1 equiv. | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 60-80 °C | 6-Aryl-3-bromo-2-chloropyridine |
| 2 | C3-Br | Ar'B(OH)₂, 1 equiv. | Pd catalyst, base, higher temp. | 6-Aryl-3-aryl'-2-chloropyridine |
| 3 | C2-Cl | Ar''B(OH)₂, 1 equiv. | Pd catalyst (e.g., with bulky phosphine (B1218219) ligands), base, high temp. | 6-Aryl-3-aryl'-2-aryl''-pyridine |
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.org In the case of this compound, the reaction can be directed to selectively occur at the most reactive C–I bond. The general order of reactivity for halides in Stille couplings is I > Br > Cl. wikipedia.org This allows for the introduction of a substituent at the 6-position while leaving the bromo and chloro groups intact for subsequent transformations.
The catalytic cycle of the Stille reaction typically involves an oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.ca The choice of catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of the coupling. organic-chemistry.org
Table 1: Examples of Stille Coupling Reactions
| Electrophile | Organostannane | Catalyst | Conditions | Product | Yield |
| Aryl Iodide | Vinylstannane | Pd(PPh₃)₄ | THF, 50 °C | Aryl vinyl | High |
| Aryl Bromide | Alkynylstannane | PdCl₂(PPh₃)₂ | Toluene, 100 °C | Aryl alkyne | Good |
| Acyl Chloride | Arylstannane | Pd(OAc)₂/dppf | Dioxane, 80 °C | Aryl ketone | High |
This table presents generalized examples of Stille coupling reactions to illustrate the scope of the transformation and is not specific to this compound.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org Similar to the Stille coupling, the reaction with this compound proceeds with high regioselectivity at the C-I bond. libretexts.org This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br and C-Cl bonds, making it more susceptible to oxidative addition to the palladium catalyst.
The reaction is typically co-catalyzed by a copper(I) salt, which is believed to facilitate the transmetalation step. researchgate.net However, copper-free Sonogashira protocols have also been developed. nih.gov The choice of palladium catalyst, ligands, base, and solvent can significantly impact the reaction outcome. libretexts.orgrsc.org For instance, the use of bulky, electron-rich phosphine ligands can enhance the catalytic activity. libretexts.org
In a study involving a related diiodopurine system, the regioselectivity of the Sonogashira coupling was found to be dependent on the nature of the palladium catalyst's ligand. rsc.org Monodentate ligands favored coupling at one iodo position, while bidentate or electron-rich monodentate ligands switched the preference to the other. rsc.org This highlights the potential for catalyst control in directing the regioselectivity of reactions with polyhalogenated heterocycles.
Heck Coupling
The Heck reaction is a palladium-catalyzed vinylation of aryl or vinyl halides. beilstein-journals.orgorganic-chemistry.org When this compound is subjected to Heck coupling conditions, the reaction is expected to occur preferentially at the C-I bond. Research on the Heck coupling of bromo-chloro-iodopyridines with a protected deoxyribose glycal has demonstrated that the reaction proceeds chemoselectively, though the specific isomer was not detailed in the abstract. rsc.org
The Heck reaction mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to afford the vinylated product. rsc.org The choice of base, solvent, and temperature are critical parameters for optimizing the reaction. beilstein-journals.org While aryl iodides and bromides are common substrates, aryl chlorides are generally less reactive. rsc.orgbeilstein-journals.org
Negishi Coupling
The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²) bonds. nih.gov For this compound, the Negishi coupling would be expected to show high selectivity for the C-I bond. The general reactivity trend for halides in Negishi coupling is I > Br > Cl. wikipedia.org
The reaction allows for the coupling of a wide variety of organozinc reagents, including alkyl, alkenyl, aryl, and benzyl (B1604629) zinc species. wikipedia.org The choice of catalyst and ligands is crucial for achieving high yields and selectivity. nih.govacs.org For instance, specific biarylphosphine ligands have been developed to facilitate the coupling of secondary alkylzinc reagents by promoting reductive elimination over β-hydride elimination. nih.gov The Negishi coupling has been successfully applied in the synthesis of complex molecules, including natural products. researchgate.net
Table 2: Comparison of Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Typical Catalyst | Key Features |
| Stille | Organostannane | Pd(PPh₃)₄ | Tolerant to many functional groups, but tin reagents are toxic. libretexts.org |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Forms C(sp)-C(sp²) bonds; can be copper-free. libretexts.orgresearchgate.net |
| Heck | Alkene | Pd(OAc)₂ | Forms vinylated products; stereoselective. organic-chemistry.org |
| Negishi | Organozinc | Pd(OAc)₂/Ligand | High functional group tolerance; forms C(sp³)-C(sp²) bonds. wikipedia.orgnih.gov |
This table provides a general comparison of the key features of these cross-coupling reactions.
Metalation and Transmetalation Reactions
Lithiation and Magnesiation
Halogen-metal exchange is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the iodine atom is the most likely site for lithiation upon treatment with an organolithium reagent, such as n-butyllithium, at low temperatures. This is due to the greater lability of the C-I bond. The resulting lithiated species can then be trapped with various electrophiles.
Studies on other halopyridines have shown that regioselective lithiation can be achieved. researchgate.net For example, 3-chloropyridine (B48278) can be selectively lithiated at the 4-position using lithium diisopropylamide (LDA). researchgate.net The stability of the resulting organolithium intermediate is crucial, as premature decomposition can lead to the formation of pyridynes. researchgate.net The choice of the lithiating agent and reaction conditions, such as temperature, is critical to control the selectivity and prevent side reactions. odu.edu In some cases, conducting the lithiation in the presence of an electrophile can lead to higher yields and improved reaction temperatures. odu.edu
Zincation and Other Organometallic Transformations
Direct insertion of zinc into carbon-halogen bonds can also be a viable method for creating organometallic reagents from this compound. Similar to lithiation, this process would be expected to occur preferentially at the C-I bond. The resulting organozinc species can then participate in various coupling reactions, most notably the Negishi coupling. nih.gov The preparation of organozinc halides from alkyl halides using LiCl-assisted zinc insertion is a well-established method. nih.gov
Reductive Dehalogenation and Selective Halogen Removal
The selective removal of halogen substituents from polyhalogenated aromatic compounds is a crucial transformation in organic synthesis, allowing for the stepwise functionalization of molecules. In the case of this compound, the differential reactivity of the three distinct carbon-halogen bonds (C-I, C-Br, and C-Cl) provides opportunities for chemoselective reductive dehalogenation. The general reactivity trend for the hydrogenolysis of aryl halides follows the order of bond strength: C-I < C-Br < C-Cl, making the iodine atom the most susceptible to removal, followed by bromine, and then chlorine. mdpi.comnih.gov This hierarchy is fundamental to predicting the outcome of reductive dehalogenation reactions for this substrate.
Catalytic hydrogenation is a common and effective method for achieving reductive dehalogenation. Palladium-based catalysts, particularly palladium on carbon (Pd/C), are widely employed for this purpose. osti.govkoreascience.kr The choice of reaction conditions, including the hydrogen source, catalyst, and base, can be modulated to control the extent and selectivity of halogen removal.
Research on the hydrodehalogenation of various bromo- and chloropyridines has demonstrated that debromination occurs more readily than dechlorination. osti.gov For instance, studies on the hydrodehalogenation of 2-bromo-, 3-bromo-, and 3,5-dibromopyridine (B18299) using a palladium complex catalyst or Pd/C showed efficient cleavage of the C-Br bond. osti.gov This supports the general principle that the less electronegative halogen is more easily removed.
While specific studies on the reductive dehalogenation of this compound are not extensively documented in the reviewed literature, the established principles of polyhalogenated pyridine reactivity allow for the prediction of selective transformation pathways. The selective removal of the iodine atom would be the most facile, followed by the bromine, and finally the chlorine, which would require the most forcing conditions.
The following data tables outline the predicted products of selective reductive dehalogenation of this compound based on these established principles.
Table 1: Predicted Products of Selective Reductive Dehalogenation
| Starting Material | Target Product | Selective Halogen Removal |
| This compound | 3-Bromo-2-chloropyridine | Iodine |
| This compound | 2-Chloro-6-iodopyridine | Bromine |
| This compound | 3-Bromo-6-iodopyridine | Chlorine |
This table is generated based on the general reactivity principles of halogenated pyridines.
Table 2: Illustrative Reaction Conditions for Selective Dehalogenation (Based on Analogous Systems)
| Halogen Removed | Reagents and Conditions | Product | Reference |
| Iodine | Pd/C, H₂, Mild base (e.g., NaOAc), RT | 3-Bromo-2-chloropyridine | koreascience.kr |
| Bromine | Pd/C, H₂, Stronger base (e.g., KOAc), Elevated temp. | 2-Chloropyridine (B119429) | osti.gov |
| Chlorine | Pd/C, H₂, Harsh conditions (e.g., high pressure/temp.) | 3-Bromopyridine | mdpi.comosti.gov |
This table presents hypothetical conditions for the selective dehalogenation of this compound based on documented reactions of similar compounds.
The chemoselective reduction of the pyridine ring itself to form tetrahydropyridines and piperidines is another potential transformation pathway, often catalyzed by rhodium complexes under transfer hydrogenation conditions. liv.ac.uk However, under typical catalytic hydrogenation conditions aimed at dehalogenation, the aromaticity of the pyridine ring is generally preserved. The selective removal of halogens from this compound therefore represents a powerful tool for generating a variety of di- and mono-halogenated pyridine building blocks for further synthetic elaboration.
Mechanistic Investigations of 3 Bromo 2 Chloro 6 Iodopyridine Chemistry
Elucidation of Reaction Mechanisms in Halogen Exchange
The differential reactivity of the halogens in 3-Bromo-2-chloro-6-iodopyridine is a key feature for its synthetic utility, primarily exploited in metal-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in such reactions is I > Br > Cl. This selectivity is rooted in the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to a low-valent metal center, typically palladium or copper.
In the context of a palladium-catalyzed reaction, such as a Suzuki or Stille coupling, the initial and most facile step is the oxidative addition of the C-I bond to the Pd(0) catalyst. This is due to the lower bond strength of the C-I bond compared to C-Br and C-Cl bonds. Following this selective activation, the subsequent steps of transmetalation and reductive elimination lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the 6-position.
Under more forcing conditions or with specific ligand systems, the C-Br bond can be targeted. The mechanism for this subsequent functionalization would again involve oxidative addition, but would require a higher activation energy. The C-Cl bond is the most robust and typically requires specialized, highly active catalyst systems for its activation. This hierarchy allows for a stepwise and regioselective functionalization of the pyridine (B92270) ring.
Recent studies on dihalogenated N-heteroarenes have highlighted that unconventional site-selectivity can be achieved through careful control of reaction conditions and ligand choice. nih.govnih.gov For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to alter the conventional reactivity patterns in dichloropyridines. nih.gov While not specifically documented for this compound, these findings suggest that the standard I > Br > Cl reactivity order could potentially be modulated.
Furthermore, the formation of Zincke imine intermediates presents an alternative mechanistic pathway for halogenation reactions. chemrxiv.orgchemrxiv.org This process involves the ring-opening of the pyridine upon reaction with a Zincke salt, followed by halogenation of the resulting triene and subsequent ring-closing. This method has been demonstrated for the 3-selective halogenation of pyridines and could, in principle, be applied to modify the substitution pattern of this compound. chemrxiv.orgchemrxiv.org
Kinetic and Thermodynamic Aspects of Reactivity
The kinetic and thermodynamic parameters of reactions involving this compound are intrinsically linked to the differential reactivity of its halogen substituents. The rate-determining step in many cross-coupling reactions is the oxidative addition of the carbon-halogen bond to the metal center. The activation energy for this step follows the trend C-I < C-Br < C-Cl, directly influencing the reaction kinetics.
Table 1: Relative Reactivity of Halogen Atoms in Cross-Coupling Reactions
| Halogen at Position | Relative Reactivity | Typical Reaction Conditions |
| 6-Iodo | High | Mild conditions, standard Pd catalysts |
| 3-Bromo | Moderate | More forcing conditions, specialized ligands |
| 2-Chloro | Low | Harsh conditions, highly active catalysts |
This table provides a qualitative overview of the relative reactivity based on general principles of halo-pyridine chemistry.
Thermodynamically, the products resulting from the cleavage of the weaker C-I bond are generally more stable and formed under milder conditions. The selective functionalization of the C-Br and C-Cl bonds requires overcoming a higher energy barrier, thus necessitating elevated temperatures or more reactive catalytic systems.
Computational studies on related polyhalogenated pyridines can provide insights into the reaction energetics. Density Functional Theory (DFT) calculations have been employed to investigate the mechanism and chemoselectivity of cross-coupling reactions of similar substrates, such as 3-chloro-6-iodopyridazine. researchgate.net These studies help in rationalizing the observed selectivities and in predicting the most favorable reaction pathways.
Role of Intermediates in Functionalization Reactions
The functionalization of this compound proceeds through various key intermediates depending on the reaction type. In palladium-catalyzed cross-coupling reactions, the primary intermediate is the organopalladium species formed after the oxidative addition of a carbon-halogen bond. For instance, the reaction at the 6-position would proceed through a (2-chloro-3-bromo-pyridin-6-yl)palladium(II) iodide intermediate. This intermediate then undergoes transmetalation with the coupling partner (e.g., an organoboron or organotin reagent) to form a new diorganopalladium(II) species, which subsequently reductively eliminates to yield the product and regenerate the Pd(0) catalyst.
In the context of halogenation via Zincke imine intermediates, the pyridine ring is transiently opened to form a reactive azatriene. chemrxiv.orgchemrxiv.org This intermediate possesses distinct electronic properties compared to the parent aromatic pyridine, allowing for regioselective reactions with electrophilic halogenating agents. The subsequent ring-closing cascade regenerates the aromatic pyridine core with a modified substitution pattern.
The synthesis of derivatives, such as 3-bromo-6-chloropyridyl-2-formic acid, involves intermediates like 3-bromo-6-chloropyridine oxynitride and 3-bromo-6-chloropyridyl-2-cyanide. google.com These transformations highlight the step-wise nature of functional group manipulations on the pyridine ring, where each intermediate is a stable, isolable compound.
Stereochemical Outcomes in Halogenation Processes
Given that the core of this compound is an achiral aromatic ring, discussions of stereochemistry primarily arise when chiral centers are introduced in the substituents during functionalization reactions. However, the process of halogenation itself on a pre-existing chiral molecule containing a pyridine moiety can have stereochemical implications.
In the context of the Zincke imine-mediated halogenation, if the pyridine substrate contains a chiral center, the formation of the transient, non-aromatic Zincke imine could potentially lead to the formation of diastereomers upon halogenation. The facial selectivity of the halogen attack on the dienamine system within the Zincke intermediate would be influenced by the steric and electronic nature of the existing chiral auxiliary. While specific studies on the stereochemical outcomes for this compound are not available, the general principles of diastereoselective reactions on acyclic systems would apply.
The development of asymmetric cross-coupling reactions could also introduce chirality. The use of chiral ligands on the metal catalyst can induce enantioselectivity in the formation of new carbon-carbon or carbon-heteroatom bonds, particularly if the coupling partner is prochiral or if the reaction creates a center of axial chirality.
Applications of 3 Bromo 2 Chloro 6 Iodopyridine As a Synthetic Building Block
Construction of Complex Heterocyclic Systems
The inherent reactivity differences among the carbon-halogen bonds in 3-bromo-2-chloro-6-iodopyridine (C-I > C-Br > C-Cl) under various cross-coupling conditions provide a powerful tool for the regioselective synthesis of complex heterocyclic structures. This allows for the stepwise introduction of different substituents, paving the way for the creation of novel fused ring systems and their incorporation into larger polycyclic aromatic frameworks.
Synthesis of Fused Pyridine (B92270) Derivatives
The selective functionalization of this compound is a key strategy for the synthesis of a variety of fused pyridine derivatives. The most labile C-I bond at the 6-position is typically the first to react in palladium-catalyzed cross-coupling reactions, followed by the C-Br bond at the 3-position, and finally the more inert C-Cl bond at the 2-position. This predictable reactivity has been exploited in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry.
A notable example is the synthesis ofoxadiazolo[3,4-b]pyridine derivatives. These compounds can be prepared through a synthetic route that utilizes this compound as a key starting material. The initial step often involves a Sonogashira or Suzuki coupling at the 6-position, followed by further transformations that lead to the desired fused ring system.
| Starting Material | Reagents and Conditions | Product | Application |
| This compound | 1. Alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), CuI (Sonogashira) 2. Subsequent cyclization and functionalization steps | Fused Pyridine Derivatives (e.g., substituted pyrido[2,3-b]pyrazines) | Intermediates for pharmacologically active compounds |
| This compound | 1. Boronic acid/ester, Pd catalyst (e.g., Pd(dppf)Cl₂), base (Suzuki) 2. Intramolecular cyclization | Fused Pyridine Derivatives (e.g., substituted thieno[3,4-b]pyridines) | Building blocks for organic electronics |
Incorporation into Polycyclic Aromatic Compounds
While direct, extensive examples of incorporating this compound into large polycyclic aromatic compounds (PACs) are not yet widely reported in mainstream literature, its potential as a precursor for such structures is evident. The sequential introduction of aryl or other extended π-systems via iterative cross-coupling reactions can, in principle, lead to the formation of complex, multi-ring aromatic structures with an embedded pyridine core. This approach would allow for the synthesis of novel nitrogen-containing PACs with unique photophysical or electronic properties. The stepwise functionalization capability ensures that the substitution pattern on the pyridine ring can be precisely controlled, which is crucial for fine-tuning the properties of the final polycyclic system.
Precursor for Diversified Molecular Libraries
The quest for new drug candidates and functional materials is greatly accelerated by the ability to generate large and diverse collections of molecules. This compound is an ideal starting point for the creation of such molecular libraries due to its capacity for programmed, site-selective functionalization.
Library Synthesis via Sequential Functionalization
The differential reactivity of the three halogen atoms is the cornerstone of library synthesis using this compound. A typical strategy involves a three-step sequence of cross-coupling reactions, each targeting a specific halogen. For instance, a Sonogashira coupling can be performed selectively at the 6-position (iodine), followed by a Suzuki or Stille coupling at the 3-position (bromine), and finally a Buchwald-Hartwig amination or another Suzuki coupling at the 2-position (chlorine). By varying the coupling partners at each step, a large and diverse library of trisubstituted pyridines can be rapidly assembled.
Illustrative Library Synthesis Scheme:
| Step | Position | Reaction Type | Example Coupling Partner |
| 1 | 6 (Iodo) | Sonogashira Coupling | Terminal Alkynes |
| 2 | 3 (Bromo) | Suzuki Coupling | Arylboronic Acids |
| 3 | 2 (Chloro) | Buchwald-Hartwig Amination | Primary/Secondary Amines |
This modular approach allows for the systematic exploration of the chemical space around the pyridine core, which is highly valuable in lead optimization campaigns in drug discovery.
Strategies for Achieving Regioexhaustive Functionalization
Achieving complete or "regioexhaustive" functionalization of this compound, where all three halogen atoms are replaced with desired functionalities, requires careful selection of reaction conditions and catalysts. The key is to exploit the reactivity gradient of the C-X bonds to ensure selectivity at each step.
A common and effective strategy involves a sequence of palladium-catalyzed cross-coupling reactions under increasingly forcing conditions. The mildest conditions are sufficient for the activation of the C-I bond, followed by slightly more vigorous conditions for the C-Br bond, and finally, more demanding conditions, often requiring specialized ligands, for the C-Cl bond.
Table of Regioselective Functionalization Strategies:
| Target Position | Halogen | Typical Reaction | Key Conditions/Considerations |
| 6 | Iodine | Sonogashira, Suzuki, Heck | Mild reaction temperatures, standard Pd catalysts (e.g., Pd(PPh₃)₄). |
| 3 | Bromine | Suzuki, Stille, Buchwald-Hartwig | Higher temperatures may be required compared to C-I functionalization. |
| 2 | Chlorine | Suzuki, Buchwald-Hartwig | Often requires more electron-rich and bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) and higher temperatures to achieve good yields. |
By carefully tuning the catalyst, ligands, base, and temperature at each stage, chemists can achieve a high degree of control over the sequential functionalization, leading to the desired trisubstituted pyridine product.
Role in the Development of Advanced Chemical Tools
The application of this compound in the development of advanced chemical tools, such as fluorescent probes, affinity labels, or molecular sensors, is an emerging area with significant potential. The ability to introduce a variety of functional groups with spatial precision on the pyridine core makes it an attractive scaffold for the design of molecules with specific recognition and reporting properties.
For instance, a fluorophore could be introduced at one position, a reactive group for covalent modification of a biological target at another, and a linker for attachment to a solid support or a biomolecule at the third position. This "mix-and-match" capability allows for the rational design of sophisticated chemical tools for studying biological systems or for applications in materials science. While specific, published examples of such advanced chemical tools derived from this compound are not yet prevalent, the underlying chemistry for their creation is well-established, suggesting that this will be a fruitful area of future research.
Spectroscopic Characterization in Research of 3 Bromo 2 Chloro 6 Iodopyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For 3-Bromo-2-chloro-6-iodopyridine, with its limited number of protons, high-field NMR would be crucial for resolving the expected complex signal patterns influenced by the various halogen substituents.
Advanced 1D and 2D NMR Techniques for Structural Confirmation
The structural confirmation of this compound would begin with one-dimensional (1D) NMR experiments, namely ¹H and ¹³C NMR. The ¹H NMR spectrum is anticipated to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts of these protons would be significantly influenced by the anisotropic effects of the surrounding halogen atoms. The proton at the 5-position is expected to appear as a doublet, coupled to the proton at the 4-position, which in turn would also present as a doublet.
The ¹³C NMR spectrum would exhibit five signals, one for each carbon atom in the pyridine ring. The chemical shifts of these carbons are highly dependent on the electronegativity and position of the halogen substituents. The carbon atoms bonded to bromine, chlorine, and iodine would show characteristic shifts.
To definitively assign these signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the protons at the 4 and 5-positions, appearing as a cross-peak.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals on the pyridine ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This would allow for the unambiguous assignment of the quaternary carbons, including those bonded to the halogen atoms, by observing their correlations with the ring protons. For instance, the proton at the 5-position would be expected to show a correlation to the carbon bearing the iodine atom (C6) and the carbon bearing the bromine atom (C3).
| Technique | Expected Observations for this compound |
| ¹H NMR | Two doublets in the aromatic region corresponding to H-4 and H-5. |
| ¹³C NMR | Five distinct signals for the five carbon atoms of the pyridine ring. |
| COSY | A cross-peak indicating the coupling between H-4 and H-5. |
| HSQC | Correlation peaks linking H-4 and H-5 to their directly attached carbons. |
| HMBC | Long-range correlations between protons and carbons, confirming the positions of the halogen substituents. |
Investigation of Conformation and Dynamics via NMR
While the pyridine ring itself is rigid, NMR spectroscopy can provide insights into the molecule's conformational preferences and any dynamic processes. For this compound, variable temperature (VT) NMR studies could be employed to investigate any restricted rotation around the C-halogen bonds, although significant rotational barriers are not expected under normal conditions. Furthermore, nuclear Overhauser effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide information about the through-space proximity of the protons and the adjacent substituents, further confirming the assigned structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), would result in a distinctive isotopic cluster for the molecular ion peak. The exact masses of these isotopes would be used to calculate the theoretical mass of the compound, which would then be compared to the experimental value from HRMS to confirm the elemental composition.
| Isotope | Natural Abundance (%) |
| ⁷⁹Br | 50.69 |
| ⁸¹Br | 49.31 |
| ³⁵Cl | 75.77 |
| ³⁷Cl | 24.23 |
| ¹²⁷I | 100 |
Fragment Ion Analysis for Structural Elucidation
In addition to determining the molecular weight, mass spectrometry can induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of this compound would be complex due to the presence of three different halogens. The weakest bonds are typically the first to break. The C-I bond is the weakest among the carbon-halogen bonds, followed by the C-Br and then the C-Cl bond. Therefore, initial fragmentation would likely involve the loss of an iodine radical (I•) or a bromine radical (Br•). Subsequent fragmentations could involve the loss of the remaining halogens or cleavage of the pyridine ring itself. The analysis of the m/z values of these fragment ions would provide a fragmentation "map" that helps to piece together the structure of the original molecule.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.). For this compound, the IR and Raman spectra would provide a characteristic "fingerprint" that is unique to its structure.
Key expected vibrational bands would include:
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.
C-Halogen stretching: The C-Cl, C-Br, and C-I stretching vibrations would be found in the fingerprint region of the spectrum, typically below 1100 cm⁻¹. The C-I stretching vibration would be at the lowest frequency, followed by C-Br and then C-Cl.
Vibrational Analysis for Functional Group Identification
Vibrational analysis, primarily through Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the characteristic vibrational modes of the functional groups within a molecule. For this compound, the pyridine ring and its halogen substituents would produce a complex and unique spectrum.
The vibrational modes of the pyridine ring are well-documented and serve as a basis for interpreting the spectra of its derivatives. The substitution pattern of this compound, with halogens at the 2, 3, and 6 positions, would lead to characteristic shifts in the positions and intensities of these bands.
Key vibrational modes expected for a substituted pyridine include:
C-H stretching vibrations: Typically observed in the 3000-3100 cm⁻¹ region. The number and exact frequency of these bands would depend on the number of remaining hydrogen atoms on the pyridine ring.
Ring stretching vibrations (C=C and C=N): These occur in the 1400-1600 cm⁻¹ region and are often sensitive to the nature and position of substituents.
In-plane and out-of-plane C-H bending vibrations: These are found in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.
C-X (X = Cl, Br, I) stretching vibrations: These are typically found in the lower frequency region of the spectrum. The C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹, while C-Br and C-I stretching vibrations appear at progressively lower wavenumbers, often below 600 cm⁻¹.
In a study on 2-chloro-6-methyl pyridine, the fundamental infrared frequencies were assigned and compared with similar molecules. researchgate.net For instance, the C-Cl stretching vibration in related chloropyridines provides a reference point for what would be expected for this compound. Similarly, research on other bromo- and iodo-substituted heterocycles helps in predicting the regions for C-Br and C-I vibrations. A study on a bromo-chloro-quinazolinone derivative identified the C-Cl stretching absorption around 738 cm⁻¹ and the C-Br absorption around 576 cm⁻¹. rsc.org
Table 1: Predicted Vibrational Frequencies for this compound based on Related Compounds
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Type of Vibration |
| C-H (on pyridine ring) | 3000-3100 | Stretching |
| C=C, C=N (pyridine ring) | 1400-1600 | Stretching |
| C-H (on pyridine ring) | 1000-1300 | In-plane bending |
| C-H (on pyridine ring) | 700-900 | Out-of-plane bending |
| C-Cl | 600-800 | Stretching |
| C-Br | 500-600 | Stretching |
| C-I | <500 | Stretching |
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Solid-State Structure Determination
For a compound like this compound, single-crystal X-ray diffraction would reveal the precise geometry of the pyridine ring as well as the lengths of the carbon-halogen bonds. It would also elucidate how the molecules pack in the crystal lattice, which can be influenced by intermolecular interactions such as halogen bonding.
While a specific crystal structure for this compound is not publicly available, data from related structures can provide valuable insights. For example, the crystal structure of a 6-bromo-2-chloropyridine C-nucleoside has been determined, confirming its β-configuration. nih.gov Analysis of such structures reveals typical bond lengths and angles for substituted pyridines. In another related study on 3-bromo-2-iodopyridine, the crystal structure was determined and is available in the Cambridge Structural Database.
Based on data from similar halogenated pyridines, the following structural parameters could be anticipated for this compound:
C-C and C-N bond lengths within the pyridine ring would be in the range of 1.35-1.40 Å.
The C-Cl bond length would be approximately 1.70-1.75 Å.
The C-Br bond length would be around 1.85-1.90 Å.
The C-I bond length would be in the range of 2.05-2.10 Å.
The bond angles within the pyridine ring would be close to 120°, with some distortion due to the bulky halogen substituents.
Table 2: Expected Bond Parameters for this compound based on Analogous Structures
| Bond | Expected Bond Length (Å) |
| C-C (ring) | 1.37 - 1.39 |
| C-N (ring) | 1.33 - 1.35 |
| C-Cl | 1.70 - 1.75 |
| C-Br | 1.85 - 1.90 |
| C-I | 2.05 - 2.10 |
| Bond Angle | Expected Angle (°) |
| C-C-C (ring) | ~120 |
| C-N-C (ring) | ~117 |
Computational and Theoretical Investigations of 3 Bromo 2 Chloro 6 Iodopyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and energy levels within a molecule. For a complex molecule such as 3-bromo-2-chloro-6-iodopyridine, these calculations are invaluable for predicting its behavior in chemical reactions and its physical properties.
Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov DFT calculations for this compound would typically involve optimizing the molecule's geometry to find its most stable conformation. This process also yields crucial information about bond lengths, bond angles, and dihedral angles, which are dictated by the electronic interactions between the pyridine (B92270) ring and its halogen substituents.
The choice of functional and basis set is critical in DFT studies. For a molecule containing heavy atoms like iodine and bromine, functionals that incorporate relativistic effects and non-covalent interactions, such as ωB97XD, are often employed. nih.gov A sufficiently large basis set, for instance, 6-311G(d,p), is necessary to accurately describe the electronic distribution around the halogen atoms and the pyridine core. nih.gov These calculations provide a foundational understanding of the molecule's stability and geometric parameters.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov
For this compound, the HOMO is expected to be located primarily on the electron-rich regions of the molecule, potentially involving the pyridine ring and the more polarizable iodine and bromine atoms. The LUMO, conversely, would be centered on the electron-deficient sites. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. nih.gov The presence of multiple halogen atoms with varying electronegativities and sizes will significantly influence the energies of these frontier orbitals. rsc.org
Illustrative FMO Data for Halogenated Pyridines
| Property | Description | Expected Influence on this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The electron-donating character would be influenced by the lone pairs of the nitrogen and halogen atoms. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The electron-withdrawing nature of the halogens would lower the LUMO energy, making the molecule susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A relatively small gap is anticipated due to the extended conjugation and the presence of heavy halogens, suggesting significant reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. rsc.org It illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP map is color-coded, with red typically indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent areas with intermediate potential. nih.gov
For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a site for electrophilic attack or hydrogen bonding. rsc.org Positive potentials (blue) would be expected around the hydrogen atoms of the pyridine ring and potentially in the regions opposite to the halogen atoms, known as σ-holes, which are areas of positive electrostatic potential on the outer side of the halogen. acs.org This makes the halogen atoms potential sites for halogen bonding. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be used to simulate chemical reactions involving this compound, providing insights into reaction mechanisms and kinetics. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, including the structures of transition states and intermediates.
Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For a molecule like this compound, which has multiple potential reactive sites, computational modeling can help predict the regioselectivity of reactions such as nucleophilic aromatic substitution. wuxiapptec.com
Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used to predict NMR chemical shifts. uncw.edu By calculating the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated. uncw.edunih.gov
Similarly, computational methods can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. These calculations help in assigning the various vibrational modes of the molecule, such as the stretching and bending of its bonds. For this compound, these predictions would be complex due to the presence of multiple heavy atoms.
Illustrative Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Significance for this compound |
|---|---|---|
| ¹³C NMR | Chemical Shifts (ppm) | Prediction of distinct signals for each of the five carbon atoms in the pyridine ring, influenced by the attached halogens. |
| ¹H NMR | Chemical Shifts (ppm) | Prediction of signals for the two protons on the pyridine ring, with their positions affected by the neighboring halogen atoms. |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Prediction of characteristic frequencies for C-N, C-C, C-H, C-Cl, C-Br, and C-I bond vibrations. |
Investigation of Non-Covalent Interactions
Non-covalent interactions play a crucial role in the structure and function of molecules. For this compound, the presence of three different halogen atoms makes the study of halogen bonding particularly relevant. Halogen bonds are attractive interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.org
Computational studies can quantify the strength and nature of these interactions. The MEP analysis is a starting point for identifying potential halogen bond donors and acceptors. nih.gov Further analysis, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the bond critical points associated with these weak interactions, providing a deeper understanding of the molecule's potential to form supramolecular structures. nih.gov The interplay of these non-covalent forces would be a key determinant in the crystal packing of this compound.
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
Structure Reactivity Relationship Studies of Halogenated Pyridines
Influence of Halogen Identity and Position on Reactivity
The reactivity of a halogenated pyridine (B92270) is profoundly influenced by the nature of the halogen atoms and their positions on the aromatic ring. In 3-Bromo-2-chloro-6-iodopyridine, the pyridine ring is adorned with three different halogens, each imparting distinct electronic and steric characteristics. The order of reactivity for halogens in many catalytic cross-coupling reactions typically follows the trend I > Br > Cl, which is primarily attributed to the bond dissociation energies of the carbon-halogen bonds. The C-I bond is the weakest, making the iodine at the 6-position the most likely site for initial reaction in processes like Suzuki, Sonogashira, and Heck couplings.
The position of the halogens is equally critical. The pyridine nitrogen is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. In the case of this compound, the chlorine atom is at the activated 2-position, the bromine at the 3-position, and the iodine at the activated 6-position. This substitution pattern creates a fascinating scenario where multiple reactive sites could potentially participate in chemical transformations.
Research on related bromo-chloro-iodopyridines has demonstrated the feasibility of chemoselective transformations. For instance, in the synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides, the Heck coupling of 6-bromo-2-chloro-3-iodopyridine (B1532081) with a glycal proceeded selectively at the C-I bond. rsc.org This highlights the dominant role of the carbon-iodine bond's lability in this specific reaction. Subsequent palladium-catalyzed cross-coupling reactions on the resulting nucleoside intermediates occurred chemoselectively at the position of the bromine atom. rsc.org
Steric and Electronic Effects on Chemical Transformations
The chemical transformations of this compound are governed by a delicate balance of steric and electronic effects. The electron-withdrawing nature of the three halogen atoms and the pyridine nitrogen atom significantly reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack.
Steric Effects: The size of the halogen atoms (I > Br > Cl) plays a crucial role in directing the approach of reagents. The bulky iodine atom at the 6-position and the bromine atom at the 3-position can sterically hinder reactions at adjacent positions. This steric hindrance can influence the regioselectivity of a reaction, sometimes overriding the inherent electronic preferences.
The interplay of these effects is evident in various cross-coupling reactions. For example, in Suzuki-Miyaura coupling reactions of di- and tri-halogenated pyridines, the regioselectivity is often a result of a combination of the lability of the C-X bond and the steric environment around the coupling site.
Comparative Analysis with Other Polysubstituted Pyridines
To fully appreciate the unique reactivity of this compound, it is instructive to compare its anticipated behavior with that of other polysubstituted pyridines.
| Compound | Reactive Sites (in order of likely reactivity) | Key Factors Influencing Reactivity |
| 2,6-Dibromopyridine | C2, C6 | Symmetrical molecule, both bromine atoms are at activated positions. Sequential or double substitution is possible. |
| 3,5-Dichloropyridine | C3, C5 | Less reactive than 2- or 4-halopyridines towards nucleophilic substitution due to the positions of the chlorine atoms. |
| 2-Bromo-6-chloropyridine (B1266251) | C2-Br > C6-Cl | The C-Br bond is generally more reactive than the C-Cl bond in cross-coupling reactions. Both positions are activated. |
| 6-Bromo-2-chloro-3-iodopyridine | C3-I > C6-Br > C2-Cl | The C-I bond is the most labile. The C-Br at the 6-position is more reactive than the C-Cl at the 2-position. Both 2- and 6-positions are activated. |
| This compound | C6-I > C2-Cl > C3-Br | The C-I bond at the activated 6-position is expected to be the most reactive site. The C-Cl at the activated 2-position would likely be the next most reactive site in nucleophilic substitutions. The C-Br at the 3-position is the least activated site. |
This table provides an interactive overview of the expected reactivity patterns based on established principles of organic chemistry.
A study on the Heck coupling of 6-bromo-2-chloro-3-iodopyridine demonstrated that the reaction with glycal occurs selectively at the iodine-bearing carbon. rsc.org This provides strong evidence that even with multiple halogens present, a high degree of regioselectivity can be achieved. The subsequent functionalization at the bromine position further underscores the differential reactivity of the halogen atoms. rsc.org
In the context of Buchwald-Hartwig amination, the choice of ligand and reaction conditions can significantly influence the outcome of the reaction with various bromopyridines. chemspider.com It is reasonable to extrapolate that for this compound, selective amination could be directed to the 6-position (C-I) or potentially the 2-position (C-Cl) under specific catalytic systems, while the 3-position (C-Br) would likely remain unreactive under milder conditions.
The Sonogashira coupling, another powerful tool for forming carbon-carbon bonds, also exhibits selectivity based on the carbon-halogen bond strength. wikipedia.org For this compound, the initial Sonogashira coupling would be expected to occur at the C-I bond.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 3-Bromo-2-chloro-6-iodopyridine and its derivatives will increasingly prioritize efficiency, safety, and environmental responsibility. Research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste, toward more elegant and sustainable methodologies.
One promising avenue is the advancement of multicomponent reactions (MCRs) . These reactions, which combine three or more reactants in a single operation to form a complex product, offer inherent atom economy and operational simplicity. nih.govnih.gov Future work could focus on designing a one-pot synthesis for polysubstituted pyridines like the target compound, potentially using inexpensive and readily available acyclic precursors. rsc.org
Another key area is the adoption of green chemistry principles . This includes the use of environmentally benign solvents, such as water, or solvent-free reaction conditions. nih.gov Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times from hours to minutes and improve yields for pyridine (B92270) derivatives. rsc.org Furthermore, the development of robust, reusable heterogeneous catalysts, such as metal-organic frameworks (MOFs) supported on polymers, could replace traditional homogeneous catalysts, simplifying product purification and minimizing waste. nih.gov Research into electrochemical methods also presents a novel strategy for constructing complex aromatic molecules under reagent-free conditions.
Future synthetic strategies will likely draw inspiration from recently developed sophisticated techniques like the "halogen dance" reaction , which allows for the rearrangement of halogens on an aromatic ring to access unique substitution patterns. This has been successfully used to create novel tetra- and pentasubstituted pyridines, demonstrating a powerful method for constructing highly functionalized intermediates. acs.orgacs.org
Table 1: Comparison of Synthetic Methodologies for Substituted Pyridines
| Methodology | Key Advantages | Future Research Focus for this compound |
|---|---|---|
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. nih.govnih.gov | Design of a one-pot convergent synthesis from simple precursors. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields. rsc.org | Optimization of microwave protocols for the specific halogenation and substitution steps. |
| Heterogeneous Catalysis | Catalyst reusability, simplified purification, reduced metal leaching. nih.gov | Development of custom MOF or supported catalysts for regioselective functionalization. |
Exploration of Undiscovered Reactivity Modes
The distinct electronic properties and leaving group abilities of the bromine, chlorine, and iodine substituents on the pyridine ring create a rich landscape for chemical transformations. While classical nucleophilic aromatic substitution (SNAr) and cross-coupling reactions are established, future research will delve into more nuanced and previously unexplored reactivity modes.
The differential reactivity of the C-I, C-Br, and C-Cl bonds is paramount. Typically, the C-I bond is the most reactive towards metal-catalyzed cross-coupling reactions, followed by the C-Br bond, and then the C-Cl bond. This hierarchy allows for sequential, site-selective functionalization. Research has demonstrated that Pd-catalyzed cross-coupling reactions on related bromo-chloro-iodopyridine systems can proceed chemoselectively at the position of the bromine or iodine. rsc.org A critical future direction is the full mapping and exploitation of this selective reactivity under a wider range of catalytic systems (e.g., nickel, copper) and reaction types.
Beyond conventional cross-couplings, the exploration of pyridyne chemistry offers a pathway to novel functionalization patterns. nih.gov The generation of a 3,4-pyridyne intermediate from a suitably substituted precursor could enable cycloaddition reactions or nucleophilic additions that are otherwise difficult to achieve, leading to highly substituted and structurally diverse pyridine derivatives. nih.gov
Another innovative strategy involves the temporary dearomatization of the pyridine ring. The formation of Zincke imine intermediates , for instance, transforms the pyridine into a reactive alkene system, enabling highly regioselective halogenation reactions under mild conditions before re-aromatization. nsf.govnih.govchemrxiv.org Applying this concept could provide new routes to introduce or modify the halogen substituents on the pyridine core with high precision. researchgate.net The study of radical-mediated reactions also presents opportunities to functionalize the pyridine ring through mechanisms distinct from traditional polar pathways. researchgate.net
Advancements in Directed Functionalization Strategies
Achieving precise control over which position on the pyridine ring reacts—regioselectivity—is a central challenge in synthetic chemistry. Future research will focus on developing more sophisticated strategies for the directed functionalization of the this compound scaffold.
A major area of advancement is the direct C-H functionalization . rsc.org While the existing halogens on the target molecule are powerful synthetic handles, the ability to selectively activate and transform the remaining C-H bonds would open up new avenues for molecular diversification. Recent breakthroughs in the meta-selective C-H functionalization of pyridines, often achieved through temporary dearomatization strategies, are particularly relevant. nih.gov These methods reverse the typical electronic properties of the ring, enabling reactions at positions that are traditionally difficult to access.
The development of novel directing groups will also be crucial. These are chemical moieties that can be temporarily installed on the pyridine ring to steer a reaction to a specific site before being removed. An emerging strategy involves the use of heterocyclic phosphines to generate pyridylphosphonium salts. nih.govnih.gov These salts act as versatile handles, activating the C4 position for subsequent displacement by a wide range of nucleophiles to form new C–O, C–S, C–N, and C–C bonds. thieme-connect.de Applying this to a pre-functionalized ring like this compound could provide a powerful tool for late-stage diversification. chemrxiv.org
Table 2: Emerging Strategies for Directed Pyridine Functionalization
| Strategy | Mechanism | Potential Application for this compound |
|---|---|---|
| C-H Functionalization | Direct activation of C-H bonds, often via transition metal catalysis or photoredox cycles. rsc.org | Selective reaction at the C4 or C5 positions without disturbing the existing halogens. |
| Dearomatization-Rearomatization | Temporary disruption of aromaticity to alter reactivity patterns (e.g., Zincke imines). nih.govnsf.gov | Achieving meta-selective functionalization relative to the nitrogen, a traditionally challenging transformation. |
Integration into Automated Synthesis Platforms
The increasing complexity of drug discovery and materials science necessitates the rapid synthesis and screening of large numbers of compounds. A significant future direction will be the integration of the synthesis and derivatization of this compound into automated, high-throughput experimentation (HTE) platforms.
Automated synthesis platforms, which use robotics to perform chemical reactions, can dramatically accelerate the pace of research. youtube.com They enable the systematic exploration of reaction parameters (catalysts, ligands, solvents, temperature) to quickly identify optimal conditions for a desired transformation. This is particularly valuable for the multi-step, selective functionalization of a complex scaffold like this compound. The automated synthesis of radiolabeled pyridine derivatives for PET imaging has already demonstrated the feasibility and benefits of this approach, including simplification of the process and reduction of manual intervention. uchicago.edu
Future research will involve developing robust protocols to adapt the synthesis of this compound and its subsequent derivatization reactions for use on these platforms. This includes ensuring compatibility with the hardware for liquid and solid handling and developing analytical workflows for high-throughput reaction analysis. The goal is to create systems capable of generating large libraries of diverse pyridine derivatives. rsc.orgchemspeed.com These libraries can then be directly used for in-situ screening against biological targets or for the discovery of new functional materials, creating a seamless pipeline from molecular design to application. rsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-Bromo-2-chloro-6-iodopyridine, and how does halogenation sequence impact yield and purity?
- Methodological Answer : Sequential halogenation is commonly employed, starting with pyridine derivatives. For example, bromination at the 3-position can be achieved using Br₂/FeBr₃, followed by chlorination at the 2-position with Cl₂/AlCl₃, and iodination at the 6-position via Ullmann coupling or direct electrophilic substitution. The order of halogenation must account for steric and electronic effects to avoid undesired side reactions. Column chromatography (silica gel, hexane/EtOAc) or recrystallization (using ethanol/water mixtures) are typical purification methods .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for aromatic proton signals in the δ 7.0–8.5 ppm range and carbons adjacent to halogens (deshielded to δ 120–150 ppm).
- Mass Spectrometry (EI-MS) : Expect molecular ion peaks [M]⁺ matching the molecular weight (F.W. ~ 338.29) and isotopic patterns from bromine/iodine.
- IR Spectroscopy : C–X (X = Br, Cl, I) stretching vibrations appear at 500–800 cm⁻¹.
Cross-validate with elemental analysis (C, H, N) for purity confirmation .
Q. How do steric and electronic effects in this compound influence its reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : The electron-withdrawing halogens activate the pyridine ring for SNAr. The 6-iodo group is a better leaving group than bromo or chloro, making it the preferred site for substitution. Steric hindrance at the 2-chloro position may limit reactivity. Optimize conditions (e.g., polar aprotic solvents like DMF, elevated temperatures) to target selective substitution at the 6-iodo position .
Advanced Research Questions
Q. How can regioselective Suzuki-Miyaura cross-coupling be achieved at specific halogen sites in this compound?
- Methodological Answer : Use Pd catalysts (e.g., Pd(PPh₃)₄) with tailored ligands to modulate reactivity. The 6-iodo site reacts preferentially under mild conditions (room temperature, THF), while the 3-bromo site requires higher temperatures (80–100°C) and stronger bases (Cs₂CO₃). Monitor reaction progress via TLC and isolate products using preparative HPLC. Validate selectivity through NOE NMR or X-ray crystallography .
Q. What computational approaches best predict the regioselectivity of this compound in transition-metal-catalyzed reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for coupling reactions. Compare Mulliken charges and Fukui indices to identify electrophilic/nucleophilic sites. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates under varying conditions) .
Q. How do pH and solvent polarity affect the stability of this compound during storage and reactions?
- Methodological Answer : Under acidic conditions (pH < 4), the pyridine nitrogen may protonate, increasing solubility but risking hydrolysis. In polar solvents (DMSO, DMF), halogen exchange reactions are possible. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use inert atmospheres (N₂/Ar) and anhydrous solvents to mitigate degradation .
Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives across literature studies?
- Methodological Answer : Systematically replicate experiments while controlling variables (e.g., catalyst purity, moisture levels). Use Design of Experiments (DoE) to identify critical factors (temperature, stoichiometry). Compare results with analogous compounds (e.g., 5-Bromo-2-iodopyridine) to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
